molecular formula C15H12Cl2N2O3 B5664033 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B5664033
M. Wt: 339.2 g/mol
InChI Key: JXPBXLYFTNHGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dichlorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both benzodioxole and dichlorophenyl groups, suggests potential biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dichlorophenyl)urea” typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3,4-dichloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might target the nitro groups (if present) or the carbonyl group in the urea linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and dichlorophenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dichlorophenyl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dichlorophenyl groups may facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dimethylphenyl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-difluorophenyl)urea

Uniqueness

“N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dichlorophenyl)urea” is unique due to the presence of both benzodioxole and dichlorophenyl groups, which may confer distinct biological and chemical properties. The dichlorophenyl group, in particular, can enhance the compound’s stability and binding affinity to certain molecular targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-3-2-10(6-12(11)17)19-15(20)18-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPBXLYFTNHGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.